N~1~-Benzyl-N~4~-dodecylbut-2-enediamide
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Overview
Description
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is a chemical compound with the molecular formula C23H36N2O2 and a molecular weight of 372.54 g/mol . This compound is characterized by its unique structure, which includes a benzyl group and a dodecyl chain attached to a but-2-enediamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-dodecylbut-2-enediamide typically involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond and leads to the formation of substituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .
Industrial Production Methods
While specific industrial production methods for N1-Benzyl-N~4~-dodecylbut-2-enediamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles at the double C=C bond, leading to the formation of substituted succinimides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The benzyl and dodecyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include secondary amines, triphenylphosphine, and dialkyl acetylenedicarboxylates . Reaction conditions vary depending on the desired product but often involve solvents like 1,4-dioxane and temperatures ranging from room temperature to 90°C .
Major Products Formed
The major products formed from the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include substituted succinimides and pyrrole derivatives . These products are often characterized by their unique structural features and potential biological activities.
Scientific Research Applications
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~4~-dodecylbut-2-enediamide involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific pathways . detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
N~1~-Benzyl-N~4~-phenylbut-2-enediamide: Similar in structure but with a phenyl group instead of a dodecyl chain.
N~1~-Benzylmaleimide: Lacks the dodecyl chain and has different reactivity.
N~1~-Phenethylmaleimide: Contains a phenethyl group instead of a benzyl group.
Uniqueness
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is unique due to its combination of a benzyl group and a long dodecyl chain, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
676993-00-3 |
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Molecular Formula |
C23H36N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N'-benzyl-N-dodecylbut-2-enediamide |
InChI |
InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-14-19-24-22(26)17-18-23(27)25-20-21-15-12-11-13-16-21/h11-13,15-18H,2-10,14,19-20H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
UPFZHCKBWLWTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=CC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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